![molecular formula C13H15ClN4 B2597234 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 929972-57-6](/img/structure/B2597234.png)
2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
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Description
“2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline” is a heterocyclic compound that belongs to the class of triazoloazepines . It has a CAS Number of 929972-57-6 .
Molecular Structure Analysis
The molecular weight of this compound is 262.74 . Its IUPAC name is 2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline . The InChI code is 1S/C13H15ClN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, the available resources do not provide more detailed physical and chemical properties such as solubility, melting point, or boiling point.Scientific Research Applications
Chemical Synthesis and Herbicidal Activity
The synthesis and biological evaluation of novel compounds, including 2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline derivatives, have been a subject of interest in the scientific community. A particular study focused on the design, synthesis, and evaluation of herbicidal activities of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. The research highlighted moderate herbicidal activity against rape and barnyard grass for compounds within this chemical framework. This work demonstrates the potential utility of these compounds in agricultural applications, particularly as herbicides (Wang et al., 2006).
Antimicrobial and Antifungal Activity
Research on the antimicrobial and antifungal properties of derivatives closely related to this compound has been conducted. Studies on compounds like 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have shown promising results. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Panwar & Singh, 2011).
Anticonvulsant Activity
Another area of research is the evaluation of anticonvulsant activities of related compounds. The synthesis of novel 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines, through cyclization of related intermediates, has been explored. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test, revealing significant activity and highlighting the therapeutic potential of such chemical structures in the treatment of convulsive disorders (Guan et al., 2008).
Electroluminescent Properties
The design and synthesis of compounds with donor-acceptor structures, incorporating elements similar to this compound, have been investigated for their electroluminescent properties. These studies aim to develop materials with high photoluminescence quantum yields for use in organic light-emitting diodes (OLEDs). The research findings indicate the potential of these materials in the field of optoelectronics, providing a foundation for the development of new OLED materials (Jin et al., 2020).
properties
IUPAC Name |
2-chloro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVGHCUQQIASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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